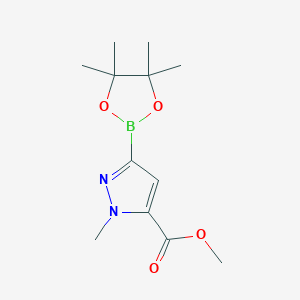

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate is a boronic ester derivative of pyrazole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone. For instance, 1-methyl-3-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under acidic conditions.

Borylation: The pyrazole derivative is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic ester group at the desired position on the pyrazole ring.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. Key considerations include:

Catalyst Selection: Efficient and recyclable palladium catalysts are preferred to minimize costs and environmental impact.

Reaction Conditions: Optimized temperature, pressure, and solvent systems to maximize yield and purity.

Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.

Major Products

Coupling Products: The primary products of Suzuki-Miyaura coupling are biaryl or diaryl compounds.

Oxidation Products: Oxidation of the boronic ester yields the corresponding alcohol.

Substitution Products: Depending on the substituents, various substituted pyrazoles can be obtained.

Applications De Recherche Scientifique

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is a key intermediate in the synthesis of biologically active molecules, including potential drug candidates.

Material Science: It is used in the preparation of organic materials with specific electronic or optical properties.

Catalysis: The compound itself or its derivatives can act as catalysts in various organic transformations.

Mécanisme D'action

The mechanism of action of Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

4,4,5,5-Tetramethyl-2-(1H-pyrazol-1-yl)-1,3,2-dioxaborolane: A similar compound with a different substitution pattern on the pyrazole ring.

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: An indole derivative with similar reactivity.

Uniqueness

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl ester group also provides additional functionality for further chemical modifications.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Activité Biologique

Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-5-carboxylate (CAS No. 1627722-97-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- Boiling Point : Not available

- Structure : Contains a pyrazole ring substituted with a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, one method includes using tetrakis(triphenylphosphine)palladium(0) as a catalyst in a solvent mixture of ethanol and 1,2-dimethoxyethane at elevated temperatures . The yield reported for such reactions can be as high as 78% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For example, substituted pyrazoles have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

A comparative study indicated that certain pyrazole derivatives exhibited superior antibacterial effects when tested against strains such as Staphylococcus aureus and Escherichia coli. The presence of the dioxaborolane group in this compound may enhance its interaction with biological targets due to its unique electronic properties .

Anti-inflammatory Properties

Pyrazoles have also been recognized for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Study 1: Antitubercular Activity

In vitro studies using the microplate Alamar Blue assay (MABA) have evaluated the antitubercular activity of synthesized pyrazoles. This compound was tested alongside standard drugs like isoniazid. The results indicated promising antitubercular activity with minimal cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrazoles has revealed that modifications on the pyrazole ring can significantly influence biological activity. For instance, variations in substituents on the dioxaborolane moiety have been correlated with enhanced potency against specific bacterial strains .

Summary of Findings

| Property | Observation |

|---|---|

| Chemical Structure | Pyrazole with dioxaborolane substituent |

| Synthesis Yield | Up to 78% under optimal conditions |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Potential | Inhibits COX enzymes |

| Antitubercular Activity | Promising results in vitro compared to controls |

Propriétés

IUPAC Name |

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(10(16)17-6)15(5)14-9/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOQTWMJQDTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.